(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 4-chloro-2-methoxybenzaldehyde with an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-amine.
Substitution: Formation of (2R)-2-amino-2-(4-azido-2-methoxyphenyl)ethan-1-ol or (2R)-2-amino-2-(4-thio-2-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol
- (2R)-2-amino-2-(4-iodo-2-methoxyphenyl)ethan-1-ol
Uniqueness
(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
LDQXBBXUWXPXFE-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(CO)N |
Origin of Product |
United States |
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